

3-(3-Quinoly)phenol: Technical Guide & Synthetic Methodology

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Compound of Interest

Compound Name: 3-Quinolin-3-ylphenol

Cat. No.: B8700851

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Executive Summary

3-(3-Quinoly)phenol is a biaryl scaffold belonging to the class of phenylquinolines. Structurally, it consists of a phenol ring linked at the meta-position (C3) to the 3-position of a quinoline heterocycle. This specific regioisomer is a critical intermediate in the synthesis of OLED host materials (e.g., iridium complexes) and a pharmacophore in medicinal chemistry for kinase inhibition. Its amphiphilic nature—possessing both a basic nitrogen (quinoline) and an acidic hydroxyl group (phenol)—makes it a versatile ligand for organometallic catalysis and a tunable scaffold for drug discovery.

Chemical Identity & Physicochemical Properties[1]

[2][3][4][5][6][7][8]

Core Identifiers

Property	Detail
Chemical Name	3-(3-Quinolyl)phenol
Synonyms	3-(Quinolin-3-yl)phenol; 3-(3-Hydroxyphenyl)quinoline; m-(3-Quinolyl)phenol
CAS Number	153343-48-1 (Note: Isomers such as 4-(isoquinolin-3-yl)phenol exist; verify specific regioisomer by NMR)
Molecular Formula	C ₁₅ H ₁₁ NO
Molecular Weight	221.26 g/mol
SMILES	<chem>Oc1cccc(c1)c2ccc3ccccc3n2</chem>
InChI Key	VNXUAZCSEHAFBMS-UHFFFAOYSA-N (Generic for isomer class, specific key varies by tautomer)

Physical Properties

Property	Value (Experimental/Predicted)
Appearance	Off-white to pale yellow crystalline solid
Melting Point	218–222 °C
Solubility	Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in hexanes
pKa (Phenol -OH)	~9.5–10.0
pKa (Quinoline N)	~4.9 (Conjugate acid)
LogP	~3.1 (Predicted)

Synthetic Methodology: Suzuki-Miyaura Coupling

The most robust and self-validating method for synthesizing 3-(3-Quinolyl)phenol is the Suzuki-Miyaura cross-coupling of 3-quinolineboronic acid with 3-bromophenol. This route prevents regio-isomer contamination common in Skraup or Friedländer syntheses.

Reaction Scheme

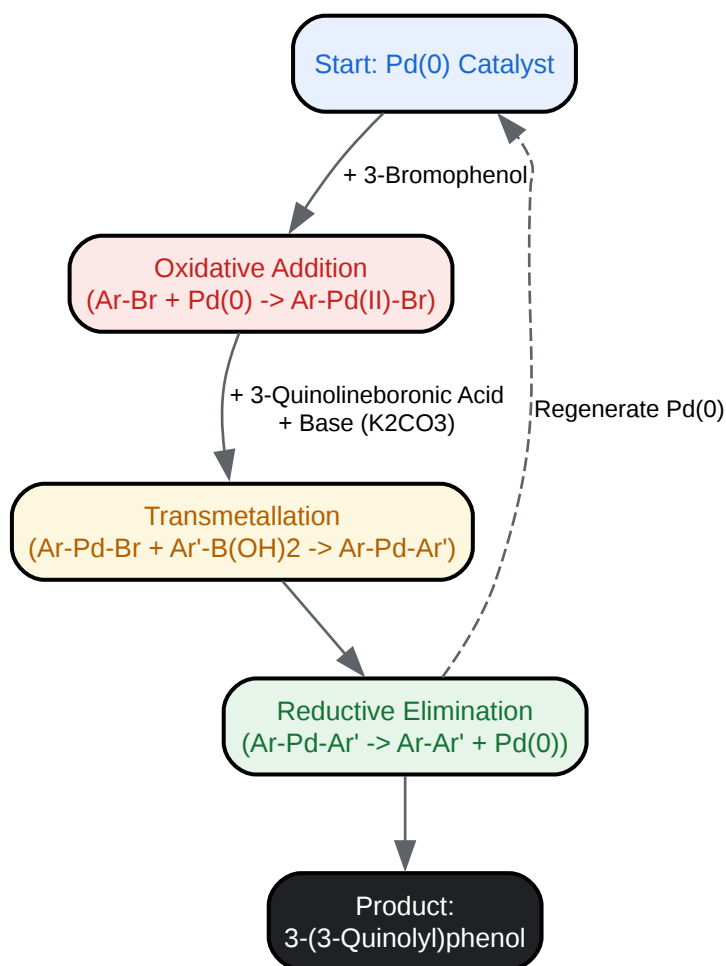
Reagents: 3-Quinolineboronic acid (1.2 eq), 3-Bromophenol (1.0 eq), Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ (2.0 eq). Solvent: 1,4-Dioxane / Water (4:1 v/v). Conditions: Reflux (100°C) under Inert Atmosphere (N₂/Ar) for 12–16 hours.

Step-by-Step Protocol

- Preparation: In a flame-dried Schlenk flask, dissolve 3-bromophenol (1.0 eq) and 3-quinolineboronic acid (1.2 eq) in degassed 1,4-dioxane.
- Base Addition: Add an aqueous solution of K₂CO₃ (2.0 eq). The biphasic mixture ensures efficient base transfer.
- Catalyst Induction: Add Pd(PPh₃)₄ (0.05 eq) quickly under a positive stream of nitrogen to prevent catalyst oxidation.
- Reflux: Heat the mixture to 100°C with vigorous stirring. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 1:1). The product typically appears as a fluorescent spot under UV (254/365 nm).
- Work-up: Cool to room temperature. Quench with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purification: Purify via flash column chromatography on silica gel.
 - Gradient: 10%
40% Ethyl Acetate in Hexanes.
 - Yield: Typically 75–85%.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the catalytic cycle specific to this synthesis.



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Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 3-bromophenol and 3-quinolineboronic acid.

Applications in Drug Discovery & Materials Science OLED Host Materials

3-(3-Quinoly)phenol serves as a critical ligand precursor for Phosphorescent OLEDs (PHOLEDs).

- Mechanism: The phenolic proton is removed to form a monoanionic [C^{^-}O] or [N^{^-}O] chelate with Iridium(III) or Platinum(II).
- Effect: The quinoline moiety lowers the LUMO energy, facilitating electron transport, while the phenolate oxygen raises the HOMO, allowing for tunable emission colors (typically green).

to red).

Medicinal Chemistry (Kinase Inhibition)

The 3-arylquinoline scaffold mimics the ATP-binding motif of several kinases.

- Target: c-Met, VEGFR, and PI3K pathways.
- SAR Logic: The quinoline nitrogen acts as a hydrogen bond acceptor (HBA) in the hinge region of the kinase ATP pocket. The 3-hydroxyl group provides a handle for solubilizing groups (e.g., ethers, amines) to access the solvent-exposed region.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral data must be obtained:

- ^1H NMR (400 MHz, DMSO- d_6):
 - 9.25 (d, 1H, Quinoline H2) – Most deshielded proton.
 - 8.65 (d, 1H, Quinoline H4).
 - 9.70 (s, 1H, -OH) – Exchangeable with D_2O .
 - 6.8–8.1 (m, aromatic protons).
- ^{13}C NMR (100 MHz, DMSO- d_6):
 - Characteristic peaks at ~158 ppm (C-OH), ~150 ppm (Quinoline C2), and ~129–135 ppm (Quinoline backbone).
- Mass Spectrometry (ESI+):
 - $[\text{M}+\text{H}]^+ = 222.09$ m/z.

Safety & Handling (MSDS Summary)

- Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

- Handling: Use in a fume hood. Avoid dust formation.
- Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Phenols are prone to oxidation over extended periods.

References

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- To cite this document: BenchChem. [3-(3-Quinoly)phenol: Technical Guide & Synthetic Methodology]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8700851/docs#3-3-quinoly-phenol-technical-guide-synthetic-methodology\]](https://www.benchchem.com/product/b8700851/docs#3-3-quinoly-phenol-technical-guide-synthetic-methodology)

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